molecular formula C9H12INO2S B13252346 2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine

2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine

Cat. No.: B13252346
M. Wt: 325.17 g/mol
InChI Key: SXKVUTILPQGPNS-UHFFFAOYSA-N
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Description

2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine is an organic compound with the molecular formula C9H12INO2S It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonyl group and an ethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodophenylmethanesulfonyl chloride.

    Reaction with Ethan-1-amine: The 4-iodophenylmethanesulfonyl chloride is then reacted with ethan-1-amine under controlled conditions to yield the desired product.

The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to optimize the yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonyl group.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and methanesulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylsulfonyl)phenyl]ethan-1-amine: Similar structure but with a methyl group instead of an iodine atom.

    2-[(4-Chlorophenyl)methanesulfonyl]ethan-1-amine: Contains a chlorine atom instead of iodine.

    2-[(4-Bromophenyl)methanesulfonyl]ethan-1-amine: Contains a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine makes it unique compared to its analogs. Iodine’s larger atomic size and different electronic properties can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C9H12INO2S

Molecular Weight

325.17 g/mol

IUPAC Name

2-[(4-iodophenyl)methylsulfonyl]ethanamine

InChI

InChI=1S/C9H12INO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,5-7,11H2

InChI Key

SXKVUTILPQGPNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CCN)I

Origin of Product

United States

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